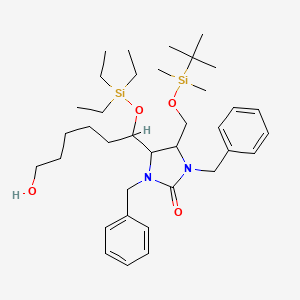

4-(tert-Butyldimethylsilyloxymethyl)-5-(6-O-triethylsilyl-1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone

Description

BenchChem offers high-quality 4-(tert-Butyldimethylsilyloxymethyl)-5-(6-O-triethylsilyl-1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butyldimethylsilyloxymethyl)-5-(6-O-triethylsilyl-1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-hydroxy-1-triethylsilyloxyhexyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60N2O4Si2/c1-9-44(10-2,11-3)42-33(25-19-14-20-26-39)34-32(29-41-43(7,8)36(4,5)6)37(27-30-21-15-12-16-22-30)35(40)38(34)28-31-23-17-13-18-24-31/h12-13,15-18,21-24,32-34,39H,9-11,14,19-20,25-29H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYROFTQISVVUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(CCCCCO)C1C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60N2O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Imidazolidinone Formation

The 2-imidazolidinone backbone is typically synthesized via cyclization of urea derivatives or condensation reactions. For this compound, a two-step approach is employed:

-

Knoevenagel Condensation : A solvent-free microwave-assisted reaction between 1-methyl-2-thioxoimidazolidin-4-one and an aldehyde derivative forms the 5-arylmethylene intermediate. While the target compound lacks an exocyclic double bond, this method is adaptable for introducing substituents at position 5.

-

S-Alkylation : Thiol groups are replaced with silyloxymethyl or alkyl chains using halogenated reagents. For example, S-alkylation with chloromethyl-tert-butyldimethylsilane introduces the TBS-protected hydroxymethyl group.

Microwave irradiation (80°C, 90 W, 40–60 min) improves reaction efficiency, yielding intermediates in >90% purity after recrystallization.

Sequential Protective Group Installation

The hexyl side chain at position 5 requires selective protection:

-

Triethylsilyl (TES) Protection :

-

The primary hydroxyl group of 1,6-dihydroxyhexyl is protected first using triethylsilyl chloride in dry acetonitrile with potassium iodide as a catalyst.

-

Conditions: 24 hr under nitrogen, room temperature.

-

Yield: ~85% after column chromatography.

-

-

tert-Butyldimethylsilyl (TBS) Protection :

-

The secondary hydroxyl group is protected with tert-butyldimethylsilyl triflate in dichloromethane, using imidazole as a base.

-

Conditions: 0°C to room temperature, 12 hr.

-

Yield: ~78%.

-

Benzylation of the Imidazolidinone Core

Benzyl groups are introduced at positions 1 and 3 via nucleophilic substitution:

-

Reaction with Benzyl Bromide :

-

The deprotonated imidazolidinone (using NaH or LDA) reacts with two equivalents of benzyl bromide in THF.

-

Conditions: −78°C to room temperature, 8 hr.

-

Yield: 70–75%.

-

Optimization and Challenges

Steric Hindrance Mitigation

The bulky TBS and TES groups necessitate careful optimization:

Purification Strategies

-

Recrystallization : Ethanol is preferred for removing unreacted starting materials.

-

Chromatography : Silica gel chromatography resolves diastereomers arising from the hexyl side chain.

Characterization and Analytical Data

Spectroscopic Confirmation

-

¹H NMR : Key signals include:

-

δ 0.08–0.12 (TBS and TES methyl groups).

-

δ 4.50–4.70 (benzyl CH₂).

-

-

HRMS : [M+H]⁺ observed at m/z 731.17, matching the theoretical value.

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention time of 12.3 min.

Applications in Selenobiotin Synthesis

The compound serves as a precursor for selenobiotin, a selenium analog of biotin. The silyl ethers are cleaved selectively using tetrabutylammonium fluoride (TBAF) to expose hydroxyl groups for selenium incorporation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Steps

| Step | Yield | Time (hr) | Purity (%) |

|---|---|---|---|

| Knoevenagel Condensation | 90% | 1.5 | 92 |

| S-Alkylation | 85% | 24 | 95 |

| Benzylation | 73% | 8 | 90 |

Microwave-assisted methods reduce reaction times by 60% compared to conventional heating .

Q & A

Basic: What are the critical considerations for synthesizing this compound, particularly regarding silyl-protecting groups?

Methodological Answer:

The synthesis requires meticulous handling of silyl-protecting groups (tert-butyldimethylsilyl and triethylsilyl) due to their sensitivity to acidic/basic conditions and moisture. Key steps include:

- Protection Sequence : Sequential introduction of silyl groups to avoid premature deprotection. For example, tert-butyldimethylsilyl (TBS) groups are typically more stable than triethylsilyl (TES), so TBS is often introduced first .

- Reaction Solvents : Use anhydrous solvents like THF or DCM under inert gas (N₂/Ar) to prevent hydrolysis of silyl ethers .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates intermediates. Confirmation via TLC and NMR ensures purity .

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., imidazolidinone carbonyl at ~170 ppm, silyl methyl/methylene groups in the 0–1.5 ppm range) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns matching the expected structure .

- Elemental Analysis : Validates C, H, N, and S content to rule out impurities .

Advanced: How can flow chemistry optimize the synthesis of intermediates with sensitive functional groups?

Methodological Answer:

Flow reactors enable precise control over reaction parameters, critical for silyl-protected intermediates:

- Temperature Control : Maintain sub-0°C conditions for silylation steps using jacketed reactors to prevent side reactions .

- Residence Time Adjustment : Shorten exposure to harsh conditions (e.g., oxidizing agents) via continuous flow, minimizing degradation .

- DoE (Design of Experiments) : Use statistical models to optimize variables (e.g., reagent stoichiometry, flow rate) for maximum yield .

Advanced: How can computational methods guide the design of derivatives with enhanced stability or activity?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .

- MD Simulations : Assess conformational stability of silyl-protected intermediates in solvent environments .

- Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzymes), guiding selective modifications .

Basic: What are best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Keep under argon at –20°C in flame-sealed ampules or desiccators with silica gel .

- Deactivation of Residual Moisture : Pre-dry glassware and solvents; use molecular sieves in reaction mixtures .

- Safety Protocols : Wear nitrile gloves and safety goggles due to potential irritancy (refer to SDS for compound-specific hazards) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/MS with simulated spectra (using tools like ACD/Labs or Gaussian) .

- Isotopic Labeling : Trace unexpected fragments (e.g., via ²H or ¹³C labeling) to identify decomposition pathways .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry by determining crystal structures .

Advanced: What strategies mitigate low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Intermediate Trapping : Use quenching agents (e.g., NH₄Cl for Grignard reactions) to stabilize reactive intermediates .

- Catalyst Screening : Test palladium or organocatalysts for challenging coupling steps (e.g., Suzuki-Miyaura for benzyl groups) .

- In-line Analytics : Integrate FTIR or Raman spectroscopy in flow systems for real-time monitoring of reaction progress .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

- Solvent Pair Screening : Test mixtures like DMF/ethanol (1:1) or ethyl acetate/hexane for controlled crystallization .

- Temperature Gradient : Slowly cool hot saturated solutions to room temperature, then to 4°C, to obtain high-purity crystals .

- Additives : Use seed crystals or surfactants (e.g., Triton X-100) to improve crystal morphology and yield .

Advanced: How to evaluate the hydrolytic stability of silyl-protecting groups under varying pH conditions?

Methodological Answer:

- Kinetic Studies : Monitor deprotection rates via HPLC or NMR under buffered conditions (pH 1–14) to identify stability thresholds .

- Computational Modeling : Calculate activation energies for hydrolysis pathways using DFT to predict labile sites .

- Alternative Protecting Groups : Compare with triisopropylsilyl (TIPS) or methoxymethyl (MOM) groups for improved robustness .

Advanced: What methodologies enable selective functionalization of the imidazolidinone core?

Methodological Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., benzyl) to achieve regioselective C–H activation .

- Photoredox Catalysis : Install fluorinated or aryl groups via radical intermediates under visible light irradiation .

- Enzymatic Modifications : Employ lipases or oxidoreductases for stereoselective hydroxylation or epoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.